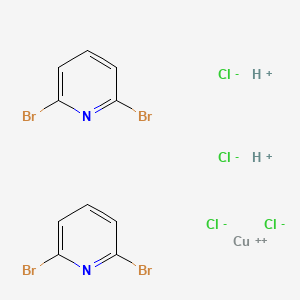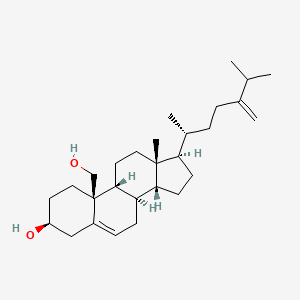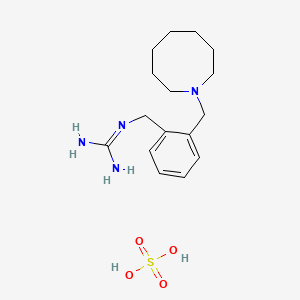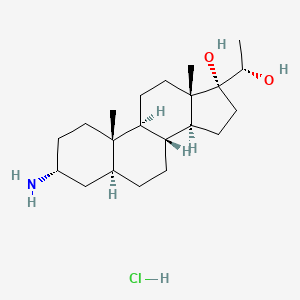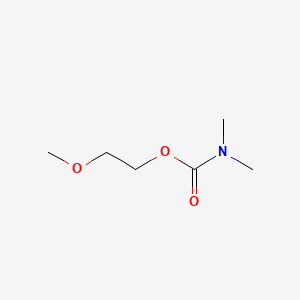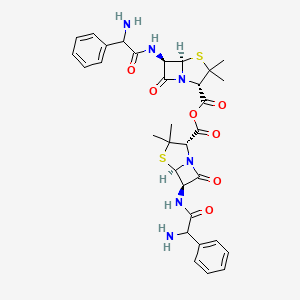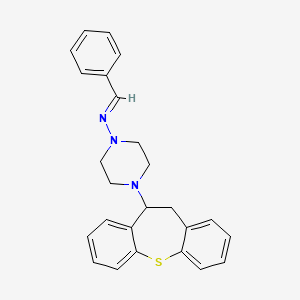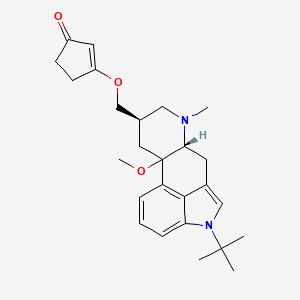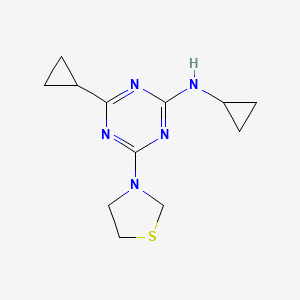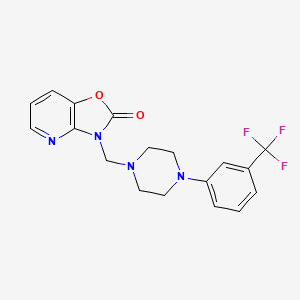
Oxazolo(4,5-b)pyridin-2(3H)-one, 3-((4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)methyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((4-(3-(Trifluoromethyl)phenyl)-1-piperazinyl)methyl)oxazolo(4,5-b)pyridin-2(3H)-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of an oxazolo-pyridine core structure, which is fused with a piperazine ring substituted with a trifluoromethylphenyl group. The unique structural features of this compound make it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Méthodes De Préparation
The synthesis of 3-((4-(3-(Trifluoromethyl)phenyl)-1-piperazinyl)methyl)oxazolo(4,5-b)pyridin-2(3H)-one involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the oxazolo-pyridine core: This can be achieved by reacting 2-hydroxy-3-aminopyridine with potassium ethylxanthogenate to form oxazolo(4,5-b)pyridine-2(3H)-thione.
Substitution with piperazine: The oxazolo-pyridine intermediate is then reacted with 1-(3-(trifluoromethyl)phenyl)piperazine in the presence of a suitable base, such as triethylamine, to form the desired compound.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
3-((4-(3-(Trifluoromethyl)phenyl)-1-piperazinyl)methyl)oxazolo(4,5-b)pyridin-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Applications De Recherche Scientifique
3-((4-(3-(Trifluoromethyl)phenyl)-1-piperazinyl)methyl)oxazolo(4,5-b)pyridin-2(3H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Chemical Biology: The compound is used as a tool to study biological pathways and molecular interactions, providing insights into the mechanisms of action of various biological processes.
Mécanisme D'action
The mechanism of action of 3-((4-(3-(Trifluoromethyl)phenyl)-1-piperazinyl)methyl)oxazolo(4,5-b)pyridin-2(3H)-one involves its interaction with specific molecular targets in the body. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of specific enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparaison Avec Des Composés Similaires
3-((4-(3-(Trifluoromethyl)phenyl)-1-piperazinyl)methyl)oxazolo(4,5-b)pyridin-2(3H)-one can be compared with other similar compounds, such as:
Oxazolo(4,5-b)pyridine derivatives: These compounds share the oxazolo-pyridine core structure but differ in their substituents, leading to variations in their biological activity and applications.
Piperazine derivatives: Compounds with a piperazine ring substituted with different functional groups, such as phenyl or alkyl groups, exhibit different pharmacological properties and therapeutic potential.
The unique combination of the oxazolo-pyridine core and the trifluoromethylphenyl-substituted piperazine ring in 3-((4-(3-(Trifluoromethyl)phenyl)-1-piperazinyl)methyl)oxazolo(4,5-b)pyridin-2(3H)-one distinguishes it from other similar compounds and contributes to its specific biological activity and research applications.
Propriétés
Numéro CAS |
134337-26-1 |
|---|---|
Formule moléculaire |
C18H17F3N4O2 |
Poids moléculaire |
378.3 g/mol |
Nom IUPAC |
3-[[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methyl]-[1,3]oxazolo[4,5-b]pyridin-2-one |
InChI |
InChI=1S/C18H17F3N4O2/c19-18(20,21)13-3-1-4-14(11-13)24-9-7-23(8-10-24)12-25-16-15(27-17(25)26)5-2-6-22-16/h1-6,11H,7-10,12H2 |
Clé InChI |
RBRJDOPXFVWFDZ-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CN2C3=C(C=CC=N3)OC2=O)C4=CC=CC(=C4)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


